molecular formula C9H20ClNO2 B13471045 Ethyl2-amino-4-methylhexanoatehydrochloride

Ethyl2-amino-4-methylhexanoatehydrochloride

Cat. No.: B13471045
M. Wt: 209.71 g/mol
InChI Key: HBHYDKPSGRXGBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl2-amino-4-methylhexanoatehydrochloride typically involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . The reaction takes place in two parts: the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using a reducing agent such as sodium cyanoborohydride (NaBH3CN) .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-4-methylhexanoatehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl2-amino-4-methylhexanoatehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of Ethyl2-amino-4-methylhexanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating an electron pair. This property makes it useful in the synthesis of complex molecules and in catalyzing certain reactions .

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

ethyl 2-amino-4-methylhexanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-4-7(3)6-8(10)9(11)12-5-2;/h7-8H,4-6,10H2,1-3H3;1H

InChI Key

HBHYDKPSGRXGBH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)OCC)N.Cl

Origin of Product

United States

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